Cas no 88915-26-8 ((1-Benzylpiperidin-4-yl)methanamine)

(1-Benzylpiperidin-4-yl)methanamine structure
88915-26-8 structure
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8
C13H20N2
204.311303138733
MFCD04116211
61212
1514444

(1-Benzylpiperidin-4-yl)methanamine Properties

Names and Identifiers

    • (1-Benzyl-4-piperidinyl)methylamine
    • (1-benzylpiperidin-4-yl)methanamine
    • [(1-Benzylpiperidin-4-yl)methyl]amine
    • 1-benzyl-piperidin-4-methylamine
    • 4-AMINOMETHYL-1-BENZYLPIPERIDINE HCL
    • 1-(1-benzylpiperidin-4-yl)methanamine(SALTDATA: FREE)
    • 4-aminomethyl-1-benzylpiperidine
    • (1-Benzyl-4-piperidyl)methylamine
    • 1-Benzyl-4-piperidinemethanamine
    • 1-Phenylmethyl-4-piperidinemethanamine
    • 4-(Aminomethyl)-1-(phenylmethyl)piperidine
    • 1-(Phenylmethyl)-4-piperidinemethanamine (ACI)
    • (1-Benzylpiperidin-4-yl)methylamine
    • 1-(1-Benzylpiperidin-4-yl)methanamine
    • AKOS000210617
    • KNUKUWNSGVICSX-UHFFFAOYSA-N
    • 4-piperidinemethanamine, 1-(phenylmethyl)-
    • c-(1-benzyl-piperidin-4-yl)-methylamine
    • ALBB-005762
    • EN300-54071
    • MFCD04116211
    • 1-(phenylmethyl)4-piperidinemethanamine
    • 1-(phenylmethyl)-4-piperidinemethanamine
    • DTXSID70363891
    • DB-011669
    • (1-benzyl-4-piperidyl)methanamine
    • 4-Aminomethyl-1-benzyl piperdine
    • J-504321
    • SY078079
    • 88915-26-8
    • DS-1519
    • FS-2025
    • 4-aminomethyl-1-phenylmethyl piperidine
    • CS-0122586
    • SB44044
    • C-(1-Benzylpiperidin-4-yl)methylamine
    • STK347048
    • BBL038077
    • Z326203048
    • SCHEMBL1061878
    • 1-benzyl-4-aminomethylpiperidine
    • 1-(1-Benzyl-4-piperidinyl)methanamine
    • 1-Benzylpiperidine-4-methanamine
    • +Expand
    • MFCD04116211
    • KNUKUWNSGVICSX-UHFFFAOYSA-N
    • 1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2
    • NCC1CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • 204.16300
  • 1
  • 2
  • 3
  • 204.163
  • 15
  • 167
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • 29.3A^2

Experimental Properties

  • 2.49550
  • 29.26000
  • 125 ºC (1 mmHg)
  • 126.4°C

(1-Benzylpiperidin-4-yl)methanamine Security Information

  • S23-S26-S36/37/39-S45
  • R21/22; R34
  • C C
  • UN 3261
  • R21/22;R34
  • IRRITANT

(1-Benzylpiperidin-4-yl)methanamine Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1-Benzylpiperidin-4-yl)methanamine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0049H4-1g
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8 95%
1g
$43.00 2024-04-20
A2B Chem LLC
AB98104-1g
(1-Benzyl-4-piperidinyl)methylamine
88915-26-8 95%
1g
$35.00 2024-04-19
Aaron
AR0049PG-250mg
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8 95%
250mg
$52.00
abcr
AB216006-1 g
1-(1-Benzyl-4-piperidinyl)methanamine, 95%; .
88915-26-8 95%
1g
€88.60 2023-02-05
Alichem
A129004738-10g
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8 95%
10g
$205.80 2023-08-31
Ambeed
A228993-25g
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8 95%
25g
$478.0 2024-08-02
Apollo Scientific
OR5891-1g
[(1-Benzylpiperidin-4-yl)methyl]amine
88915-26-8
1g
£96.00 2023-09-02
Chemenu
CM179381-25g
[(1-Benzylpiperidin-4-yl)methyl]amine
88915-26-8 95%
25g
$337 2021-08-05
Crysdot LLC
CD11029158-5g
(1-Benzylpiperidin-4-yl)methanamine
88915-26-8 95+%
5g
$140 2024-07-19
Enamine
EN300-54071-0.1g
(1-benzylpiperidin-4-yl)methanamine
88915-26-8 95%
0.1g
$19.0 2023-04-20

(1-Benzylpiperidin-4-yl)methanamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, rt
Reference
Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists
Adlere, I.; Sun, S.; Zarca, A.; Roumen, L.; Gozelle, M.; et al, European Journal of Medicinal Chemistry, 2019, 162, 631-649

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, rt → reflux
Reference
The Magic of Crystal Structure-Based Inhibitor Optimization: Development of a Butyrylcholinesterase Inhibitor with Picomolar Affinity and in Vivo Activity
Kosak, Urban; Brus, Boris; Knez, Damijan; Zakelj, Simon; Trontelj, Jurij; et al, Journal of Medicinal Chemistry, 2018, 61(1), 119-139

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium triacetoxyborohydride Solvents: 1,2-Dichloroethane ;  30 min, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Design, synthesis, and characterization of novel, nonquaternary reactivators of GF-inhibited human acetylcholinesterase
McHardy, Stanton F.; Bohmann, Jonathan A.; Corbett, Michael R.; Campos, Bismarck ; Tidwell, Michael W.; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(7), 1711-1714

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Solvents: Water
Reference
Aminopyridazines as acetylcholinesterase inhibitors
Contreras, Jean-Marie; Rival, Yveline M.; Chayer, Said; Bourguignon, Jean-Jacques; Wermuth, Camille G., Journal of Medicinal Chemistry, 1999, 42(4), 730-741

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Synthesis of Novel Galanthamine Analog Acetylcholinesterase Inhibitors via Tandem Cyclization
Treu, Matthias, 2000, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 °C; 30 min, rt
1.2 Reagents: Water ;  cooled
Reference
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease
Qin, Pengxia; Ran, Yingying; Xie, Fei; Liu, Yujing; Wei, Chao; et al, Bioorganic & Medicinal Chemistry, 2023, 80,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C → rt; overnight, rt
Reference
New neurogenic lipoic-based hybrids as innovative Alzheimer's drugs with σ-1 agonism and β-secretase inhibition
Estrada, Martin; Perez, Concepcion; Soriano, Elena; Laurini, Erik; Romano, Maurizio; et al, Future Medicinal Chemistry, 2016, 8(11), 1191-1207

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  16 h, reflux
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  6 h, reflux
Reference
Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity
Lefebvre, Carole-Anne; Forcellini, Elsa; Boutin, Sophie; Cote, Marie-France; C.-Gaudreault, Rene; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 299-302

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 6 h, reflux
Reference
Synthesis of isocyanides through dehydration of formamides using XtalFluor-E
Keita, Massaba; Vandamme, Mathilde; Mahe, Olivier; Paquin, Jean-Francois, Tetrahedron Letters, 2015, 56(2), 461-464

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 10 min, 0 °C
Reference
Design, Synthesis, and Biological Evaluation of Orally Available First-Generation Dual-Target Selective Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 5 (PDE5) for the Treatment of Alzheimer's Disease
Mao, Fei; Wang, Huan; Ni, Wei; Zheng, Xinyu; Wang, Manjiong; et al, ACS Chemical Neuroscience, 2018, 9(2), 328-345

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  reflux
Reference
Synthesis and evaluation of tacrine-E2020 hybrids as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease
Shao, Dong; Zou, Chunyan; Luo, Cheng; Tang, Xican; Li, Yuanchao, Bioorganic & Medicinal Chemistry Letters, 2004, 14(18), 4639-4642

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 6 h, reflux; reflux → rt
1.2 Reagents: Water ;  15 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 0 °C
Reference
Synthesis and Evaluation of Multi-Target-Directed Ligands against Alzheimer's Disease Based on the Fusion of Donepezil and Ebselen
Luo, Zonghua; Sheng, Jianfei; Sun, Yang; Lu, Chuanjun; Yan, Jun; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9089-9099

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  90 °C
1.2 Reagents: Lithium aluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  70 °C
Reference
Highly potent and selective aryl-1,2,3-triazolyl benzylpiperidine inhibitors toward butyrylcholinesterase in Alzheimer's disease
de Andrade, Peterson; Mantoani, Susimaire P.; Goncalves Nunes, Paulo Sergio; Magadan, Carlos Roca; Perez, Concepcion; et al, Bioorganic & Medicinal Chemistry, 2019, 27(6), 931-943

(1-Benzylpiperidin-4-yl)methanamine Raw materials

(1-Benzylpiperidin-4-yl)methanamine Preparation Products

(1-Benzylpiperidin-4-yl)methanamine Related Literature

88915-26-8 ((1-Benzylpiperidin-4-yl)methanamine) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88915-26-8)(1-Benzylpiperidin-4-yl)methanamine
A843001
99%
25g
430.0